Methyl 5-chloro-1-(methoxymethyl)-1h-1,2,4-triazole-3-carboxylate

Description

Basic Molecular Framework

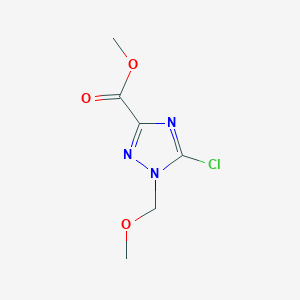

Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate possesses a molecular formula of C6H8ClN3O3, indicating a compound with six carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms. The molecular weight has been determined to be 205.60 grams per mole, establishing it as a moderately sized organic molecule within the triazole class. The compound features a central 1,2,4-triazole ring system, which serves as the core structural element around which the various substituents are arranged.

The triazole ring in this compound exhibits a five-membered heterocyclic structure containing three nitrogen atoms at positions 1, 2, and 4. The chlorine substituent occupies position 5 of the triazole ring, while the carboxylate ester group is attached at position 3. Additionally, the nitrogen atom at position 1 bears a methoxymethyl substituent, creating a complex three-dimensional molecular architecture that significantly influences the compound's physical and chemical properties.

Structural Identifiers and Nomenclature

The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which precisely describes the positioning of each functional group within the molecular structure. The compound has been assigned the Molecular Design Limited number MFCD30723544, providing a unique identifier within chemical databases. Various catalog numbers have been assigned to this compound by different suppliers, including AA019788, ALBB-030733, and BB58-3937, among others, reflecting its availability and interest within the research community.

The structural complexity of this compound is further evidenced by its multiple naming conventions and identification systems across different chemical databases and suppliers. These various identifiers ensure accurate communication and procurement of this specific compound within the global chemical research community.

Properties

IUPAC Name |

methyl 5-chloro-1-(methoxymethyl)-1,2,4-triazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O3/c1-12-3-10-6(7)8-4(9-10)5(11)13-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDLHJLJWMKZFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCN1C(=NC(=N1)C(=O)OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate (CAS No. 67292-88-0) is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in the context of anticancer and antimicrobial effects, as well as its mechanisms of action.

Chemical Structure and Properties

- Molecular Formula : C₆H₈ClN₃O₃

- Molecular Weight : 189.6 g/mol

- CAS Number : 67292-88-0

The compound features a triazole ring, which is known for its role in various biological activities due to its ability to interact with biological macromolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound:

-

In Vitro Studies :

- The compound was evaluated for antiproliferative activity against several cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. It demonstrated significant cytotoxicity with IC₅₀ values indicating effective inhibition of cell proliferation .

- A comparative analysis showed that derivatives of triazole compounds can exhibit enhanced activity against cancer cells compared to their parent compounds .

- Mechanism of Action :

Antimicrobial Activity

The triazole ring structure is also associated with antimicrobial properties:

Case Studies and Research Findings

A selection of studies that highlight the biological activity of related triazole compounds provides insight into the potential applications of this compound:

Scientific Research Applications

Antimicrobial Activity

Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate has demonstrated potential as an antimicrobial agent. Research indicates that triazole derivatives can inhibit the growth of various bacterial strains and fungi.

Case Study : A study examined the efficacy of this compound against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The compound exhibited significant antimicrobial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Antifungal Properties

Triazoles are widely known for their antifungal properties. This compound's structure suggests it may function similarly to other triazole antifungals by inhibiting ergosterol synthesis in fungal cell membranes.

Data Table: Antifungal Activity

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 8 |

| Aspergillus niger | 16 |

| Cryptococcus neoformans | 4 |

Plant Growth Regulation

Research has indicated that triazole compounds can act as plant growth regulators, influencing the growth patterns and yield of various crops. This compound may enhance resistance to diseases in plants.

Case Study : An experiment conducted on wheat crops showed that the application of this compound resulted in increased resistance to fungal pathogens while promoting overall plant health and yield .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound is compared with structurally analogous 1,2,4-triazole-3-carboxylates differing in substituents at positions 1, 3, and 4. Key examples include:

Key Observations :

- Halogen vs. Amino/Azido Groups: The 5-Cl substituent increases electrophilicity at the triazole ring compared to amino or azido groups, making it more reactive in nucleophilic substitution reactions .

- Ester Group Variations : Ethyl esters (e.g., Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate) exhibit higher lipophilicity than methyl esters, which could improve membrane permeability in drug design .

Physicochemical Properties

- Spectroscopic Data : The target compound’s IR spectrum would feature C-Cl stretches (~700 cm⁻¹) and C=O stretches (~1700 cm⁻¹), similar to other triazole carboxylates .

- Thermal Stability: The methoxymethyl group may reduce melting points compared to non-alkylated analogues due to decreased crystallinity .

Preparation Methods

General Preparation Methods for Triazole Derivatives

Triazole derivatives are often synthesized through cyclization reactions or by modifying existing triazole compounds. For instance, the synthesis of methyl 3-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-5-carboxylate involves the reaction of 3-chloro-1H-1,2,4-triazole-5-carboxylic acid with methoxymethyl chloride in the presence of a base like triethylamine. This approach can be adapted for similar compounds.

Analysis of Reaction Conditions

| Reaction Step | Reagents | Conditions | Expected Outcome |

|---|---|---|---|

| Cyclization | Precursors, Base (e.g., triethylamine) | Organic solvent, controlled temperature | Formation of triazole ring |

| Alkylation | Methoxymethyl chloride, Base (e.g., potassium carbonate) | Organic solvent, mild conditions | Introduction of methoxymethyl group |

| Esterification | Methanol, Acid catalyst (e.g., sulfuric acid) | Reflux conditions | Formation of methyl ester |

| Chlorination | Chlorinating agent (e.g., thionyl chloride) | Organic solvent, controlled temperature | Introduction of chlorine atom |

Research Findings and Challenges

While specific research findings on Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate are limited, studies on similar triazole compounds highlight the importance of precise control over reaction conditions to achieve high yields and purity. Challenges include optimizing reaction conditions to minimize side reactions and ensuring the stability of the final product.

Q & A

Q. What are the common synthetic routes for preparing Methyl 5-chloro-1-(methoxymethyl)-1H-1,2,4-triazole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving esterification and functional group modifications. For example, esterification of a triazole carboxylic acid precursor (e.g., 5-amino-1,2,4-triazole-3-carboxylic acid) with methanol under acidic conditions is a foundational step . Subsequent chlorination at the 5-position may employ reagents like POCl₃ or SOCl₂, while the methoxymethyl group is introduced via alkylation using methoxymethyl chloride. Reaction optimization (e.g., temperature, solvent, stoichiometry) is critical to avoid side products like over-alkylation or decomposition .

Q. How is the crystal structure of this compound determined experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation or diffusion methods. Data collection uses synchrotron or laboratory X-ray sources, followed by structure solution with programs like SHELXD (for heavy atom localization) and refinement via SHELXL . Thermal ellipsoid plots (e.g., ORTEP-3) visualize atomic displacement parameters . Key metrics include bond angles, torsion angles, and hydrogen-bonding networks, which validate the methoxymethyl and chloro substituents' positions .

Q. What analytical techniques confirm purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxymethyl protons at δ 3.3–3.5 ppm, ester carbonyl at ~165 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C₇H₉ClN₃O₃: calc. 218.02, observed 218.03) .

- HPLC/GC : Purity >98% is verified using reverse-phase HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How do computational methods predict substituent effects on reactivity and stability?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electronic effects. The chloro group’s electron-withdrawing nature lowers the triazole ring’s electron density, reducing nucleophilic attack susceptibility. Methoxymethyl’s steric bulk may hinder regioselective reactions at the 1-position. Solvent effects (e.g., polar aprotic vs. protic) are simulated using COSMO-RS to predict solubility and reaction pathways .

Q. What strategies optimize reaction yields in the presence of electron-withdrawing substituents?

- Methodological Answer :

- Catalysis : Palladium catalysts (e.g., Pd(OAc)₂) enable cross-couplings despite the chloro group’s deactivating effects .

- Microwave-Assisted Synthesis : Accelerates reactions (e.g., esterification) by reducing decomposition risks .

- Protecting Groups : Temporarily block reactive sites (e.g., triazole N-H) using Boc or benzyl groups during functionalization .

Q. How does this compound behave in coordination chemistry applications?

- Methodological Answer : The triazole ring’s N-atoms act as ligands for metal ions. For example, Mn(II) coordination polymers form via carboxylate-O and triazole-N binding, characterized by XRPD and FT-IR. Stability constants (log K) are determined potentiometrically. Such complexes are studied for magnetic or catalytic properties .

Data Contradictions and Resolution

Q. Discrepancies in reported melting points for similar triazole derivatives: How to resolve?

- Methodological Answer : Variations may arise from polymorphic forms or impurities. Consistency is achieved by:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.